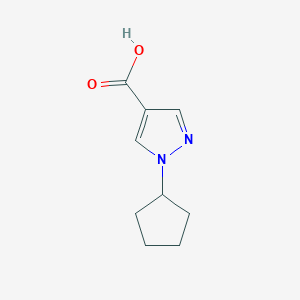
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide, also known as BOPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPM is a small molecule that belongs to the class of morpholine carboxamides and has a molecular weight of 402.47 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is not fully understood. However, it is believed that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. Inhibition of HDACs by 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to have anti-inflammatory activity. Studies have also shown that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide can inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is its potent anti-cancer activity. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and toxicity profile of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide.
Direcciones Futuras
There are numerous future directions for research on 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide. Another area of research is the evaluation of the anti-inflammatory and antimicrobial activity of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide and its potential as a neuroprotective agent. Overall, 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has significant potential as a therapeutic agent for a wide range of diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester, which is then reacted with 3-aminopropylmorpholine to obtain the intermediate compound. The final step involves the benzyl protection of the amino group to obtain the desired product.
Aplicaciones Científicas De Investigación
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer activity. Studies have shown that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
4-benzyl-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-17-8-4-10-21-23(17)11-5-9-20-19(26)16-13-27-14-18(25)22(16)12-15-6-2-1-3-7-15/h1-4,6-8,10,16H,5,9,11-14H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJREPRPIXCVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2-(((5S,8S,10aR)-3-acetyl-8-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid](/img/structure/B2909905.png)
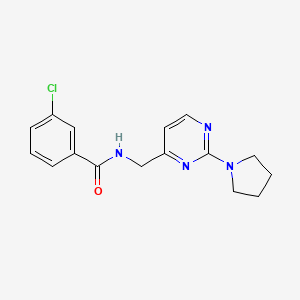
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2909908.png)
![N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909910.png)
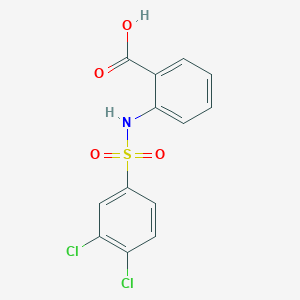
![N-(4-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909912.png)
![Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B2909914.png)
![N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909915.png)
![2-[2-[(4-Phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B2909916.png)
![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)
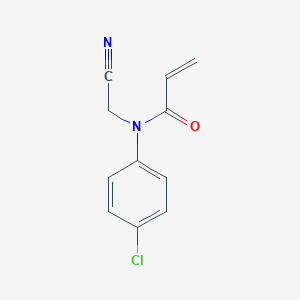
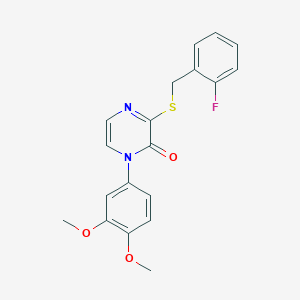
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)
